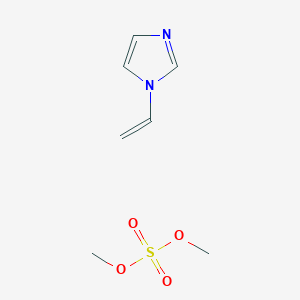
4-Fluoro-2-methylnaphthalene
Übersicht
Beschreibung
4-Fluoro-2-methylnaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylnaphthalene typically involves the introduction of a fluorine atom and a methyl group onto the naphthalene ring. One common method is the Friedel-Crafts acylation followed by reduction and fluorination. The process involves the following steps:
Friedel-Crafts Acylation: The naphthalene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting acylated product is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Fluorination: The alcohol is then converted to the fluorinated product using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methylnaphthalene can undergo various chemical reactions, including:
Aromatic Nucleophilic Substitution (S_NAr): This reaction involves the substitution of the fluorine atom with a nucleophile. Common nucleophiles include thiolates and amines.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Methylthiolate ion in polar aprotic solvents like dimethyl sulfoxide (DMSO) is commonly used for S_NAr reactions.
Oxidation: Potassium permanganate in an alkaline medium is used for oxidizing the methyl group.
Reduction: Lithium aluminum hydride is a common reducing agent for converting acylated products to alcohols.
Major Products Formed
Nucleophilic Substitution: Substituted naphthalenes with various nucleophiles.
Oxidation: 4-Fluoro-2-naphthoic acid.
Reduction: 4-Fluoro-2-methylnaphthalenol.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methylnaphthalene in chemical reactions involves the interaction of the fluorine atom and the methyl group with various reagents. The fluorine atom, being highly electronegative, can stabilize transition states and intermediates, facilitating nucleophilic substitution reactions. The methyl group can undergo oxidation or reduction, leading to the formation of different functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-1-methylnaphthalene
- 2-Fluoro-1-methylnaphthalene
- 1-Fluoro-2-methylnaphthalene
Uniqueness
4-Fluoro-2-methylnaphthalene is unique due to the specific positioning of the fluorine and methyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different photophysical properties and reactivity patterns, making it valuable for specific applications in material science and organic synthesis .
Eigenschaften
IUPAC Name |
1-fluoro-3-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHZPGXJCQMQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(Pyridin-4-yl)amino]benzonitrile](/img/structure/B3259486.png)

![4,5,6-trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile](/img/structure/B3259491.png)

